molecular formula C21H25N3O6S B5082412 dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate

dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate

Cat. No.: B5082412
M. Wt: 447.5 g/mol
InChI Key: WSFHDSNUVGSWKD-UHFFFAOYSA-N
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Description

Dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate, also known as DASPMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a sulfonamide derivative of isophthalic acid and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

Dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate binds to the extracellular domain of the voltage-gated sodium channel and stabilizes the channel in an open state. This results in an increase in sodium influx, leading to depolarization of the membrane and the generation of an action potential. This compound has been found to be selective for certain subtypes of sodium channels, making it a useful tool for studying channel function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the excitability of neurons, leading to an increase in action potential firing. This compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders. Additionally, this compound has been found to have analgesic effects, making it a potential treatment for pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate in lab experiments is its selectivity for certain subtypes of sodium channels. This makes it a useful tool for studying the function of these channels in neurons. Additionally, this compound has been found to be stable in solution, making it easy to work with in lab experiments. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, making it important to use caution when working with the compound.

Future Directions

There are many potential future directions for research on dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate. One area of interest is the development of this compound analogs with improved selectivity and reduced toxicity. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory disorders. Future research could focus on the development of this compound-based therapies for these disorders. Finally, this compound has been found to have analgesic effects, making it a potential treatment for pain. Future research could focus on the development of this compound-based pain therapies.

Synthesis Methods

The synthesis of dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate involves the reaction of 5-bromo-2-nitrobenzoic acid with piperidine, followed by the reduction of the nitro group with tin and hydrochloric acid. The resulting amine is then reacted with 3-aminobenzenesulfonamide and dimethyl isophthalate to yield this compound. The synthesis method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

Dimethyl 5-({[3-amino-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of voltage-gated sodium channels in neurons. This compound binds to the extracellular domain of the sodium channel and stabilizes the channel in an open state, allowing for the measurement of channel activity. This has important implications for the study of pain and epilepsy, as well as other neurological disorders.

Properties

IUPAC Name

dimethyl 5-[(3-amino-4-piperidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-20(25)14-10-15(21(26)30-2)12-16(11-14)23-31(27,28)17-6-7-19(18(22)13-17)24-8-4-3-5-9-24/h6-7,10-13,23H,3-5,8-9,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHDSNUVGSWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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